(R,S)-N-Nitroso Anabasine
(R,S)-N-Nitroso Anabasine
N'-nitrosoanabasine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. N'-nitrosoanabasine is slightly soluble (in water) and a strong basic compound (based on its pKa).
N'-Nitrosoanabasine is a citraconoyl group.
N'-Nitrosoanabasine is a citraconoyl group.
Brand Name:
Vulcanchem
CAS No.:
37620-20-5
VCID:
VC0013792
InChI:
InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2
SMILES:
C1CCN(C(C1)C2=CN=CC=C2)N=O
Molecular Formula:
C10H13N3O
Molecular Weight:
191.23 g/mol
(R,S)-N-Nitroso Anabasine
CAS No.: 37620-20-5
Reference Standards
VCID: VC0013792
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
CAS No. | 37620-20-5 |
---|---|
Product Name | (R,S)-N-Nitroso Anabasine |
Molecular Formula | C10H13N3O |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 3-(1-nitrosopiperidin-2-yl)pyridine |
Standard InChI | InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 |
Standard InChIKey | BXYPVKMROLGXJI-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)C2=CN=CC=C2)N=O |
Canonical SMILES | C1CCN(C(C1)C2=CN=CC=C2)N=O |
Description | N'-nitrosoanabasine belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. N'-nitrosoanabasine is slightly soluble (in water) and a strong basic compound (based on its pKa). N'-Nitrosoanabasine is a citraconoyl group. |
Synonyms | N'-nitrosoanabasine N'-nitrosoanabasine, (+-)-isomer N'-nitrosoanabasine, (S)-isome |
PubChem Compound | 14335 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume